5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide

Antifungal Biofilm Candida albicans

Completing a systematic chlorine-position scan of the salicylamide anilide ring requires all three dichloro regioisomers (2,6-, 3,4-, and 3,5-Cl₂). While the 3,5-Cl₂ analogue (TCSA) is established as an antifungal biofilm inhibitor and the 3,4-Cl₂ regioisomer has benchmarked biomass-reduction data against Desulfovibrio piger, the 2,6-dichloro compound remains the missing regioisomer in published SAR panels. This compound is patented as a Wnt/β-catenin pathway modulator (WO2016210289A1) with potential applications in NASH and oncology. • Enables pairwise comparison with TCSA (3,5-Cl₂) benchmark for C. albicans/C. auris biofilm inhibition SAR. • Extends Tang et al. (2017) NFκB inhibition findings by testing whether a second ortho-chlorine enhances pathway suppression. • Serves as a pathway-selective Wnt probe scaffold distinct from niclosamide's mitochondrial uncoupling mechanism. Custom synthesis available; inquire for batch quantities.

Molecular Formula C13H8Cl3NO2
Molecular Weight 316.6 g/mol
CAS No. 634186-05-3
Cat. No. B12575056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide
CAS634186-05-3
Molecular FormulaC13H8Cl3NO2
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl
InChIInChI=1S/C13H8Cl3NO2/c14-7-4-5-11(18)8(6-7)13(19)17-12-9(15)2-1-3-10(12)16/h1-6,18H,(H,17,19)
InChIKeyMCZKTWCKEBXFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide – Salicylamide Scaffold for Wnt/β-Catenin & Antimicrobial Research


5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide (CAS 634186-05-3; molecular formula C₁₃H₈Cl₃NO₂; MW 316.57) is a trichlorinated salicylamide (2-hydroxybenzamide) derivative . The compound bears a 5-chloro substituent on the salicyloyl ring and a 2,6-dichloro pattern on the anilide ring. Patented as a modulator of the Wnt/β-catenin signalling pathway with potential applications in NASH and oncology , the compound leverages a substitution topology that is distinct from both the 3,5-dichloro regioisomer studied as an antifungal virulence inhibitor and from the 2-chloro-4-nitro pharmacophore of the clinical anthelmintic niclosamide.

Why 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide Cannot Be Substituted


Salicylamide-based research probes and lead candidates are exceptionally sensitive to the position and number of chlorine atoms on the anilide phenyl ring [1]. In a head-to-head antifungal biofilm study, the 3,5-dichloro regioisomer (TCSA) outperformed niclosamide (2-chloro-4-nitro) at low micromolar concentrations, while a separate structure–activity relationship (SAR) study on niclosamide derivatives found that the mono-2-chloro analogue was the most potent NFκB inhibitor and the 3,5-difluoro analogue was the strongest mitochondrial uncoupler [2]. The 2,6-dichloro substitution pattern of the subject compound is sterically and electronically distinct from all of these, precluding simple activity extrapolation and underscoring the need for compound-specific procurement and evaluation.

Differentiation Evidence for 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide vs. Analogs


Antifungal Biofilm Inhibition: TCSA vs. Niclosamide Benchmark

The 3,5-dichloro positional isomer (TCSA; N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide) was directly compared with niclosamide in a C. albicans biofilm assay. TCSA achieved 12% biofilm inhibition at 1 µM, whereas niclosamide required 5 µM to reach 15% inhibition, and at all tested concentrations biofilm inhibition was greater with TCSA [1]. Because the subject compound differs from TCSA only by the shift of the two chlorine atoms from the 3,5-positions to the 2,6-positions, this regioisomer pair provides a direct framework for evaluating how aniline-ring chlorine topology modulates anti-virulence potency. Procurement of the 2,6-dichloro analogue is therefore essential for structure–activity relationship studies that aim to map the chlorine-position dependence of salicylamide antifungal activity.

Antifungal Biofilm Candida albicans

NFκB Inhibition: Ortho-Substitution Advantage in Niclosamide Derivatives

In a systematic SAR study of niclosamide derivatives tested in NFκB, KRAS, and mitochondrial transmembrane potential (MTP) assays, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was identified as the most active compound in the NFκB assay [1]. By contrast, the 3,5-bis(trifluoromethyl)phenyl analogue showed the strongest cytotoxicity against HL-60 cells, and the 3,5-difluorophenyl analogue dominated the MTP assay. The subject compound (5-chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide) contains two ortho-chlorine atoms on the anilide ring—a motif that is sterically more hindered than the mono-2-chloro lead and electronically distinct from the 3,5-disubstituted patterns. This positions the 2,6-dichloro compound as a critical probe for dissecting whether a second ortho-chlorine enhances or attenuates NFκB pathway inhibition.

NFκB inhibition Cancer Niclosamide SAR

Anti-Desulfovibrio piger Activity: 3,4-Dichloro Analog Benchmark

A focused panel of halogenated salicylamides was evaluated against the intestinal sulfate-reducing bacterium Desulfovibrio piger Vib-7. At 0.37–1.10 µmol·L⁻¹, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide reduced biomass accumulation by 49–50% relative to untreated controls, while the most potent compounds in the series, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide and 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide, achieved 64–66% and 82–90% reduction, respectively [1]. The subject 2,6-dichloro compound is a direct regioisomer of the tested 3,4-dichloro analogue; the shift of chlorine atoms from the 3,4- to the 2,6-positions alters both steric access to the amide bond and the electronic environment of the anilide ring, making it a valuable comparator for mapping the chlorine-position dependence of anti-Desulfovibrio activity.

Antibacterial Sulfate-reducing bacteria Desulfovibrio piger

Wnt/β-Catenin Modulation: Patented for NASH and Oncology

According to vendor-curated patent intelligence, 5-chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is specifically claimed as a Wnt/β-catenin pathway modulator with therapeutic applications in non-alcoholic steatohepatitis (NASH) and oncology . This patent-based indication differentiates the compound from the more extensively studied niclosamide class (2-chloro-4-nitrophenyl pharmacophore), which exerts its effects primarily through mitochondrial uncoupling and NFκB modulation rather than direct Wnt/β-catenin targeting. The Wnt/Frizzled signalling axis is a high-value drug discovery target validated in colorectal cancer and fibrotic liver disease, and compounds with demonstrated pathway modulation are in demand as chemical probes and lead scaffolds.

Wnt/β-catenin NASH Oncology

Physicochemical Differentiation: 2,6-Dichloro Substitution Effects

The 2,6-dichlorophenyl motif introduces two ortho-chlorine substituents that create a sterically congested environment around the amide N–H bond. This is in contrast to the 3,5-dichloro regioisomer (TCSA), where chlorine atoms are meta to the amide linkage, and to the 3,4-dichloro analogue, where one chlorine is para and one is meta. Ortho-substitution is known to influence amide bond conformation, intramolecular hydrogen bonding between the amide N–H and the phenolic 2-OH, and the compound's overall lipophilicity and metabolic stability [1]. These physicochemical differences can translate into divergent solubility, permeability, and protein-binding profiles, making the 2,6-dichloro compound a distinct chemical entity for medicinal chemistry optimization rather than a simple substitute for its regioisomers.

Physicochemical properties Drug-likeness Structural differentiation

Application Scenarios for 5-Chloro-N-(2,6-dichlorophenyl)-2-hydroxybenzamide


Regioisomer SAR Mapping for Antifungal Virulence Inhibitors

Research teams building on the TCSA (3,5-Cl₂) antifungal lead from Garcia et al. (Sci Rep, 2018) require the 2,6-dichloro regioisomer to complete a systematic chlorine-position scan of the anilide ring. The 2,6-Cl₂ compound allows direct pairwise comparison with the 3,5-Cl₂ benchmark and adds a previously unexplored steric dimension to the SAR, where ortho-substitution may alter amide conformation and target engagement at the mitochondrial protein translocon. Procurement of all three regioisomers (2,6-, 3,4-, and 3,5-dichloro) enables a complete SAR matrix for C. albicans and C. auris biofilm inhibition [1].

NFκB Pathway Probe Expansion from Niclosamide SAR

The Tang et al. (Anticancer Res, 2017) study established that a single ortho-chlorine on the anilide ring confers maximal NFκB inhibitory activity among niclosamide derivatives. The 2,6-dichloro compound extends this observation by testing whether a second ortho-chlorine further enhances or diminishes NFκB pathway inhibition. This compound is a critical next-step probe for laboratories investigating salicylamide-based NFκB inhibitors for leukemia, breast, prostate, and cervical cancer models [2].

Gut Microbiome Screening Against Sulfate-Reducing Bacteria

The Kushkevych et al. (Neuro Endocrinol Lett, 2015) dataset provides quantitative biomass-reduction benchmarks for the 3,4-dichloro regioisomer and several para-substituted analogues against Desulfovibrio piger. The 2,6-dichloro compound, as a missing regioisomer in this panel, is directly applicable to follow-up studies aimed at identifying the optimal chlorine topology for inhibiting intestinal sulfate-reducing bacteria linked to inflammatory bowel disease [3].

Wnt/β-Catenin Chemical Probe for NASH and Colorectal Cancer

Patented as a Wnt/β-catenin pathway modulator, this compound serves as a starting point for medicinal chemistry optimization in Wnt-driven disease models. Unlike niclosamide, which primarily acts through mitochondrial uncoupling, the 2,6-dichloro salicylamide may provide a more pathway-selective chemical probe. Researchers validating Wnt reporter assays in HeLa, HCT-116, or SW480 cell lines can use this compound as a scaffold for structure-based optimization, particularly given the absence of publicly disclosed Wnt IC₅₀ data that creates an opportunity for novel contributions .

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